4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol
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Overview
Description
4-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}quinolin-2-ol is a complex organic compound featuring a bicyclic structure with both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the quinoline moiety.
Chemical Reactions Analysis
4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol include:
- 2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone
These compounds share similar bicyclic structures but differ in their functional groups, which can lead to different chemical and biological properties The uniqueness of 4-{2-thia-5-azabicyclo[22
Properties
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQBJLKIIXHWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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